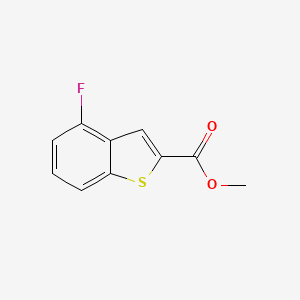

Methyl 4-fluoro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZLAMSTAIFDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382509 | |

| Record name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220180-55-2 | |

| Record name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiophene scaffold is a core structural motif in a variety of pharmacologically active molecules, exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic route to this compound, designed for practical application in a research and development setting.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections. The most direct and convergent approach involves the construction of the benzothiophene ring system with the ester functionality already in place. A second, more linear approach, involves the initial synthesis of the corresponding carboxylic acid, followed by esterification. This guide will detail a proposed protocol for the convergent approach and outline the methodology for the linear strategy.

Part 1: Convergent Synthesis via Intramolecular Cyclization

This preferred route leverages the reaction of a suitably substituted benzaldehyde with a thioglycolate ester, leading directly to the desired benzothiophene core. The proposed starting materials for this synthesis are 2,6-difluorobenzaldehyde and methyl thioglycolate. The underlying mechanism involves a nucleophilic addition of the thioglycolate to the aldehyde, followed by an intramolecular nucleophilic aromatic substitution, where the newly formed alkoxide displaces one of the fluorine atoms to form the thiophene ring.

Proposed Experimental Protocol

Reaction: Synthesis of this compound from 2,6-difluorobenzaldehyde and Methyl Thioglycolate.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Difluorobenzaldehyde | 142.10 | 1.42 g | 10.0 |

| Methyl Thioglycolate | 106.14 | 1.17 g | 11.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzaldehyde (1.42 g, 10.0 mmol) and anhydrous dimethylformamide (DMF, 20 mL).

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.

-

In a separate container, dissolve methyl thioglycolate (1.17 g, 11.0 mmol) in a small amount of DMF and add it dropwise to the reaction mixture at room temperature over 15 minutes.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure this compound.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

2,6-Difluorobenzaldehyde: The two fluorine atoms provide an activated site for nucleophilic aromatic substitution, with the ortho-fluorine being the leaving group in the cyclization step.

-

Methyl Thioglycolate: This reagent serves as the source of the sulfur atom and the C2-carboxylate moiety of the benzothiophene ring.

-

Potassium Carbonate: A mild base is required to deprotonate the thiol of methyl thioglycolate, generating the nucleophile for the initial addition to the aldehyde. It also facilitates the final cyclization step.

-

Dimethylformamide (DMF): A polar aprotic solvent is ideal for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic substitution reaction.

-

Elevated Temperature: Heating is necessary to provide the activation energy for the intramolecular cyclization step.

Proposed Reaction Workflow

Figure 1: Proposed workflow for the convergent synthesis.

Part 2: Linear Synthesis via Carboxylic Acid Intermediate

An alternative strategy involves the synthesis of 4-fluoro-1-benzothiophene-2-carboxylic acid, followed by its esterification. This approach can be advantageous if the carboxylic acid itself is a desired intermediate or if the direct ester synthesis proves to be low-yielding.

Step 1: Synthesis of 4-fluoro-1-benzothiophene-2-carboxylic acid

The synthesis of the carboxylic acid intermediate would likely follow a similar pathway to the convergent approach, but using thioglycolic acid instead of its methyl ester.

Conceptual Reaction Scheme:

2,6-Difluorobenzaldehyde + Thioglycolic Acid → 4-fluoro-1-benzothiophene-2-carboxylic acid

The reaction conditions would be analogous to those described in Part 1, utilizing a base such as potassium carbonate in a polar aprotic solvent like DMF.

Step 2: Esterification of 4-fluoro-1-benzothiophene-2-carboxylic acid

The final step in this linear synthesis is the esterification of the carboxylic acid intermediate. A classic and reliable method for this transformation is the Fischer esterification.[1][2]

Reaction: Synthesis of this compound from 4-fluoro-1-benzothiophene-2-carboxylic acid.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-fluoro-1-benzothiophene-2-carboxylic acid | 196.19 | 1.96 g | 10.0 |

| Methanol (MeOH) | 32.04 | 50 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 0.5 mL | - |

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, suspend 4-fluoro-1-benzothiophene-2-carboxylic acid (1.96 g, 10.0 mmol) in methanol (50 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension while stirring.

-

Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.[2]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the remaining acid, followed by a brine wash (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Methanol: Serves as both the reactant and the solvent, driving the equilibrium towards the product side due to its large excess.[2]

-

Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[1]

-

Reflux: The elevated temperature increases the reaction rate.

-

Aqueous Workup: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid.

Esterification Workflow Diagram

Figure 2: Workflow for the Fischer esterification step.

Characterization

Expected Spectroscopic Data (based on related compounds):

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiophene ring system and a singlet for the methyl ester protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon of the ester.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1710-1730 cm⁻¹, as well as characteristic bands for the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇FO₂S), confirming its elemental composition.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis of this compound. The proposed convergent synthesis offers an efficient route, while the linear approach provides a viable alternative. The experimental protocols are designed to be practical and reproducible in a standard laboratory setting. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications. The successful synthesis and characterization of this molecule will enable further exploration of its potential in drug discovery and development.

References

- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC - NIH. (2022-04-18).

- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur MediatedCyclization of Alkynylthioanisoles br - University of West Florida - Research Portal.

- Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - Organic Chemistry Portal.

- Benzothiophene synthesis - Organic Chemistry Portal.

- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024-07-24).

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022-01-14).

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.

- (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (2025-10-16).

- (PDF) Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction - ResearchGate. (2019-05-02).

- Esterification--Making Esters from Carboxylic Acids - YouTube. (2019-01-25).

Sources

An In-depth Technical Guide to Methyl 4-fluoro-1-benzothiophene-2-carboxylate

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, an aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure, combined with the electron-rich sulfur atom, allows for diverse interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[1] Marketed drugs containing this moiety, such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton, underscore its clinical importance.[1] This guide focuses on a specific derivative, Methyl 4-fluoro-1-benzothiophene-2-carboxylate, providing a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential in the landscape of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated derivative of the benzothiophene carboxylate scaffold. The introduction of a fluorine atom at the 4-position is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 220180-55-2 | N/A |

| Molecular Formula | C₁₀H₇FO₂S | N/A |

| Molecular Weight | 210.22 g/mol | N/A |

| Physical Form | Solid (predicted) | N/A |

| Melting Point | 70-74 °C (for unsubstituted analogue) |

Synthesis and Mechanistic Insights

While a specific protocol for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing the benzothiophene core.[2][3] A common and effective strategy involves the reaction of a substituted thiophenol with an alkyne, followed by cyclization.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

Part 1: Synthesis of 4-Fluoro-1-benzothiophene-2-carboxylic acid

This protocol is adapted from a general iodine-catalyzed method for benzothiophene synthesis.[3]

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorothiophenol (1 equivalent), methyl propiolate (1.1 equivalents), and iodine (0.1 equivalents). The reaction is performed under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is heated to 110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and dissolved in ethyl acetate. The organic layer is washed with a saturated solution of sodium thiosulfate to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then subjected to saponification with aqueous NaOH to hydrolyze the ester, followed by acidification to precipitate the desired 4-fluoro-1-benzothiophene-2-carboxylic acid. The solid can be purified by recrystallization.

Part 2: Esterification to this compound

This is a standard Fischer esterification protocol.

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an excess of methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reaction Conditions: The mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The fluorine at the 4-position will induce splitting in the signals of adjacent protons. - A singlet for the methyl ester protons will be observed around δ 3.9 ppm. - A singlet for the proton at the 3-position of the benzothiophene ring is expected around δ 7.6-7.8 ppm. |

| ¹³C NMR | - The carbonyl carbon of the ester will appear around δ 162-165 ppm. - Aromatic carbons will be observed in the range of δ 110-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. - The methyl carbon of the ester will have a signal around δ 52 ppm. |

| Mass Spec (EI) | - The molecular ion peak (M⁺) is expected at m/z = 210. - Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 179, and the loss of the entire carbomethoxy group (-COOCH₃) resulting in a peak at m/z = 151. |

| Infrared (IR) | - A strong C=O stretching vibration for the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹. - C-O stretching vibrations will appear in the 1250-1300 cm⁻¹ range. - Aromatic C-H stretching will be observed just above 3000 cm⁻¹. - Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. - A C-F stretching band is expected in the 1000-1100 cm⁻¹ range. |

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the electron-withdrawing carbomethoxy group, and the inductive and mesomeric effects of the fluorine atom.

Electrophilic Aromatic Substitution:

The benzothiophene ring system is generally susceptible to electrophilic attack. The electron-donating nature of the sulfur atom activates the ring towards electrophiles. The substitution pattern is directed by both the sulfur atom and the substituents on the benzene ring. The electron-withdrawing nature of the methyl ester group at the 2-position will deactivate the thiophene ring towards electrophilic attack. The fluorine atom at the 4-position is a deactivating group due to its inductive effect, but it is an ortho-, para-director. Therefore, electrophilic substitution is likely to occur on the benzene ring, with the position influenced by the directing effects of the fluorine and the fused thiophene ring.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing fluorine atom on the benzene ring could make the ring susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine, especially if further activated by other electron-withdrawing groups.

Reactions at the Ester Group:

The methyl ester functionality is a versatile handle for further chemical modifications. It can undergo:

-

Hydrolysis (Saponification): Treatment with a base (e.g., NaOH) followed by acidification will convert the ester back to the corresponding carboxylic acid, 4-fluoro-1-benzothiophene-2-carboxylic acid.

-

Amidation: Reaction with amines can form the corresponding amides. This is a common strategy in drug discovery to introduce new functional groups and modulate biological activity.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Potential Applications in Drug Development

The benzothiophene scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and CNS effects.[1][8] The introduction of a fluorine atom, a common bioisostere for a hydrogen atom, can enhance metabolic stability and binding affinity. The methyl ester at the 2-position provides a convenient point for further derivatization to explore structure-activity relationships.

Given the diverse biological activities of related benzothiophene derivatives, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.

Conclusion

This compound is a synthetically accessible and chemically versatile molecule. Its core benzothiophene structure, combined with the strategic placement of a fluorine atom and a modifiable ester group, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for its application in the development of novel chemical entities.

References

-

The Royal Society of Chemistry. Supporting Information. RSC. Accessed January 5, 2026. [Link].

-

ResearchGate. The synthesis of substituted and unsubstituted benzothiophene derivatives (12–14). ResearchGate. Accessed January 5, 2026. [Link].

-

Organic Chemistry Portal. Benzothiophene synthesis. Organic Chemistry Portal. Accessed January 5, 2026. [Link].

-

ChemistryViews. New Path to Benzothiophenes. ChemistryViews. Accessed January 5, 2026. [Link].

-

NIST WebBook. Methyl benzo[b]thiophene-2-carboxylate. NIST. Accessed January 5, 2026. [Link].

-

ResearchGate. Cycling steps and yields for benzothiophene esterification using Cs2CO3/TiO2. ResearchGate. Accessed January 5, 2026. [Link].

-

ScienceDirect. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. ScienceDirect. Accessed January 5, 2026. [Link].

-

PubChem. Benzo(b)thiophene-2-carboxylic acid. PubChem. Accessed January 5, 2026. [Link].

-

ResearchGate. 1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6. ResearchGate. Accessed January 5, 2026. [Link].

-

National Institutes of Health. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH. Accessed January 5, 2026. [Link].

-

Georgia Institute of Technology. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXYLIC ACID A THESIS. Georgia Tech SMARTech. Accessed January 5, 2026. [Link].

-

NIST WebBook. Methyl-2-thiophene carboxylate. NIST. Accessed January 5, 2026. [Link].

-

ACS Publications. Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid. ACS Publications. Accessed January 5, 2026. [Link].

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Accessed January 5, 2026. [Link].

-

Amerigo Scientific. Methyl benzo[b]thiophene-2-carboxylate (97%). Amerigo Scientific. Accessed January 5, 2026. [Link].

-

NIST WebBook. Methyl-2-thiophene carboxylate. NIST. Accessed January 5, 2026. [Link].

-

SpectraBase. 2-Methyl-benzo(B)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 5, 2026. [Link].

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. UCB. Accessed January 5, 2026. [Link].

-

ResearchGate. Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. ResearchGate. Accessed January 5, 2026. [Link].

-

European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Accessed January 5, 2026. [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzothiophene synthesis [organic-chemistry.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Methyl benzo[b]thiophene-2-carboxylate [webbook.nist.gov]

- 5. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]

- 7. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-fluorobenzo[b]thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluorobenzo[b]thiophene-2-carboxylate, bearing the CAS number 220180-55-2, is a fluorinated heterocyclic compound belonging to the benzothiophene class. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1][2]. The introduction of a fluorine atom at the 4-position of the benzothiophene ring system can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known and inferred properties, synthesis, and potential applications of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate, drawing upon data from closely related analogs to offer a thorough technical resource.

Chemical Structure and Physicochemical Properties

The chemical structure of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate is characterized by a fused benzene and thiophene ring system, with a fluorine atom at the 4-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate and Related Analogs

| Property | Value for CAS 220180-55-2 | Value for Related Analogs |

| IUPAC Name | methyl 4-fluoro-1-benzothiophene-2-carboxylate | - |

| Molecular Formula | C₁₀H₇FO₂S | - |

| Molecular Weight | 210.22 g/mol | - |

| Melting Point | Not experimentally determined. Estimated to be in the range of 70-90 °C. | Methyl benzo[b]thiophene-2-carboxylate: 70-74 °C[3]. Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: 80-84 °C. |

| Boiling Point | Not experimentally determined. | Methyl benzo[b]thiophene-2-carboxylate: 304.6±15.0 °C (Predicted)[3]. |

| Solubility | Not experimentally determined. Likely soluble in common organic solvents like DMSO and methanol. | Methyl 4-bromobenzo[b]thiophene-2-carboxylate is slightly soluble in DMSO and Methanol. |

Synthesis and Characterization

Proposed Synthetic Workflow

Sources

- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 3. METHYL BENZO[B]THIOPHENE-2-CARBOXYLATE CAS#: 22913-24-2 [m.chemicalbook.com]

- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoro-1-benzothiophene-2-carboxylate

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for methyl 4-fluoro-1-benzothiophene-2-carboxylate (CAS No. 220180-55-2; Molecular Formula: C₁₀H₇FO₂S)[1]. As a fluorinated benzothiophene derivative, this compound holds interest for researchers in medicinal chemistry and materials science. Understanding its structural features through spectroscopic analysis is fundamental for its application and development. This document synthesizes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established spectroscopic principles and data from analogous structures. We will explore the causal relationships behind the spectral features, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a benzothiophene core, which is a common scaffold in pharmacologically active molecules[2]. The presence of a fluorine atom at the 4-position and a methyl ester at the 2-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for elucidating its role in chemical reactions.

Below is the chemical structure with the standard IUPAC numbering convention used for the purpose of spectral assignments throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be informative, with the added complexity and diagnostic value of heteronuclear coupling to the ¹⁹F nucleus.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). A wider spectral width (~200 ppm) and a larger number of scans (~1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals: one for the methyl group and three for the aromatic protons on the benzene ring, plus one for the thiophene proton. The fluorine atom at C4 will introduce additional splitting to nearby protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | s | - | 1H | H3 |

| ~7.70 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 | 1H | H5 |

| ~7.45 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 | 1H | H6 |

| ~7.20 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 | 1H | H7 |

| ~3.95 | s | - | 3H | -OCH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

H3 (δ ~8.15): This proton is on the electron-deficient thiophene ring and adjacent to the deshielding ester group, placing it significantly downfield. It appears as a singlet as it has no adjacent proton neighbors.

-

Aromatic Protons (H5, H6, H7): These protons form a complex, coupled system.

-

H7 (δ ~7.20): This proton is ortho to the fluorine atom. It is expected to exhibit a large ortho H-F coupling (typically 8-10 Hz) and a standard ortho H-H coupling to H6, resulting in a doublet of doublets.

-

H6 (δ ~7.45): This proton is meta to the fluorine and ortho to both H5 and H7. It will be split into a triplet of doublets by H5, H7 (J ≈ 8.0 Hz each) and the meta H-F coupling (J ≈ 8.0 Hz).

-

H5 (δ ~7.70): This proton is para to the fluorine. It will show a smaller para H-F coupling (J ≈ 5.0 Hz) and an ortho H-H coupling to H6, appearing as a doublet of doublets.

-

-

Methyl Protons (δ ~3.95): The methyl protons of the ester group are in a predictable environment and appear as a sharp singlet, well-separated from the aromatic signals.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display 10 distinct signals, as all carbon atoms are in unique chemical environments. The most revealing feature will be the large coupling constants between carbon nuclei and the C4-bonded fluorine atom.

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~162.0 | ~3-4 | C=O (Ester) | | ~159.0 | ~250 (¹JCF) | C4 | | ~141.0 | ~4 | C7a | | ~135.0 | ~2 | C2 | | ~130.0 | ~9 (²JCF) | C3a | | ~128.5 | ~1 | C3 | | ~125.0 | ~9 (²JCF) | C5 | | ~119.0 | ~22 (³JCF) | C6 | | ~115.0 | ~4 (³JCF) | C7 | | ~52.5 | - | -OCH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

C4 (δ ~159.0): The carbon directly attached to the fluorine atom shows the largest chemical shift in the aromatic region due to the strong deshielding effect of fluorine. Its signal will be split into a doublet with a very large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, which is a definitive diagnostic feature.

-

C5 and C3a (δ ~125.0 and ~130.0): These carbons are two bonds away (ortho) from the fluorine and will exhibit a significant two-bond coupling (²JCF) of around 9 Hz.

-

C6 and C7 (δ ~119.0 and ~115.0): These carbons are three bonds away (meta) from the fluorine and will show smaller, but still observable, three-bond couplings (³JCF) in the range of 4-22 Hz.

-

Ester Carbons: The carbonyl carbon (C=O) appears at a characteristic downfield shift of ~162.0 ppm, while the methoxy carbon (-OCH₃) is found upfield around 52.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol (IR)

-

Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of neat sample.

-

Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Characteristic IR Absorptions (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| 2955 | Weak | C-H Stretch | Aliphatic (-CH₃) |

| ~1720 | Strong | C=O Stretch | Ester |

| 1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester |

| ~1100 | Strong | C-F Stretch | Aryl-Fluoride |

Expertise & Experience: Interpreting the IR Spectrum

-

The Carbonyl Stretch (C=O) at ~1720 cm⁻¹: This will be the most intense and easily identifiable peak in the spectrum. Its position is characteristic of an α,β-unsaturated ester, confirming the presence of the methyl carboxylate group attached to the thiophene ring.

-

The C-F Stretch at ~1100 cm⁻¹: A strong absorption in this region is indicative of the carbon-fluorine bond.

-

Aromatic Region: Multiple bands between 1600-1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzothiophene ring system.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Experimental Protocol (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small, stable molecules, providing detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.

-

Instrumentation: Data can be acquired on various mass spectrometers, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for EI or a Liquid Chromatography-Mass Spectrometer (LC-MS) for ESI.

Predicted Mass Spectrum Data (EI)

-

Molecular Weight: 210.22 g/mol [1]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 210.

-

Key Fragments:

-

m/z = 179 (M - 31): Corresponds to the loss of a methoxy radical (•OCH₃). This is a very common fragmentation pathway for methyl esters.

-

m/z = 151 (M - 59): Corresponds to the loss of the entire carbomethoxy group (•COOCH₃).

-

m/z = 123: This could arise from the further loss of CO from the m/z 151 fragment.

-

Integrated Spectroscopic Workflow

The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. No single technique is sufficient. The following workflow illustrates the logical process of characterization.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound is a clear example of modern structural elucidation. The predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide an unambiguous confirmation of the molecule's identity. Key diagnostic features include the strong C=O stretch in the IR, the characteristic fragmentation pattern in the mass spectrum, and, most notably, the complex splitting patterns in the NMR spectra arising from both homonuclear (H-H) and heteronuclear (H-F, C-F) couplings. This guide serves as a valuable resource for scientists working with this compound, enabling them to verify their materials and proceed with their research with confidence.

References

-

Arctom Scientific. (n.d.). Methyl 4-fluorobenzo[b]thiophene-2-carboxylate. Retrieved January 5, 2026, from [Link]

-

Di, W., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

Introduction: The Strategic Union of Benzothiophene and Fluorine in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzothiophenes

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a sulfur heteroatom make it a versatile pharmacophore capable of engaging in various biological interactions.[1] Benzothiophene derivatives are found in numerous FDA-approved drugs, including the osteoporosis treatment raloxifene and the antifungal agent sertaconazole.[1] The inherent biological potential of this scaffold spans a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic activities.[1][3]

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern drug discovery.[4] Due to its small atomic size and high electronegativity, fluorine can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[5][6] This "fluorine effect" can lead to enhanced potency, improved pharmacokinetic profiles, and better selectivity for biological targets.[4]

This guide provides a detailed exploration of the biological activities of fluorinated benzothiophenes, synthesizing field-proven insights with rigorous scientific data. We will delve into the causality behind their mechanisms of action, present detailed experimental workflows, and analyze structure-activity relationships (SAR) that govern their therapeutic potential in key areas like oncology, infectious diseases, and neurology.

Anticancer Activity: Targeting Cellular Proliferation and Metastasis

The development of novel anticancer agents is a primary focus of medicinal chemistry, and fluorinated benzothiophenes have emerged as a promising class of compounds. Their mechanisms of action are diverse, often involving the disruption of critical cellular processes required for tumor growth and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A key strategy in cancer chemotherapy is the disruption of the microtubule system, which is essential for cell division (mitosis).[7] Certain benzothiophene derivatives function as microtubule-destabilizing agents, similar to the well-known combretastatin family of natural products.[7] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.[7]

Fluorinated benzothiophene acrylonitrile analogs have shown particularly potent cytotoxic activity, with GI50 (50% growth inhibition) values in the nanomolar range across a wide panel of human cancer cell lines.[7] For example, analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] exhibited GI50 values between 21.1 nM and 98.9 nM in 96% of the cell lines screened.[7] Crucially, these compounds appear to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a major challenge in chemotherapy.[7]

Workflow: In Vitro Anticancer Activity Screening

The initial evaluation of potential anticancer compounds typically involves a tiered screening process. The following workflow outlines a standard protocol for assessing the cytotoxic and mechanistic activity of novel fluorinated benzothiophenes. The causality behind this workflow is to first establish general cytotoxicity against cancer cell lines and then to elucidate the specific molecular mechanism responsible for the observed effect.

Caption: A tiered workflow for screening and characterizing novel anticancer fluorinated benzothiophenes.

Data Presentation: Cytotoxicity of Benzothiophene Acrylonitriles

The following table summarizes the growth inhibitory effects of lead compounds against various human cancer cell lines, demonstrating their potent and broad-spectrum activity.

| Compound | Target Cancer Cell Lines | GI50 Range (nM) | Reference |

| 5 : Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10.0 - 66.5 | [7] |

| 6 : Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2 - 50.0 | [7] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria poses a severe threat to global health, necessitating the discovery of new classes of antibiotics.[8][9] Fluorinated benzothiophenes have been identified as promising scaffolds for the development of novel antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus and its methicillin-resistant strains (MRSA).[8][10]

Mechanism of Action: Inhibition of Bacterial Pyruvate Kinase

A significant breakthrough in understanding the antimicrobial action of these compounds was the identification of bacterial pyruvate kinase (PK) as their molecular target.[8][9] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final, rate-limiting step of glycolysis. Its inhibition disrupts bacterial energy metabolism, leading to cell death. This mechanism is attractive because bacterial PK possesses structural differences from its human counterparts, offering a pathway for selective toxicity.

Researchers have developed novel fluorinated benzothiophene-indole hybrids through simple one-pot reactions that show potent activity against various S. aureus and MRSA strains.[8][9] The structure-activity relationship (SAR) studies revealed that the specific substitution patterns on both the benzothiophene and indole rings are critical for antibacterial efficacy.[8]

Caption: Mechanism of antibacterial action via inhibition of bacterial pyruvate kinase.

Structure-Activity Relationship (SAR) Insights

The development of effective antimicrobial benzothiophenes relies heavily on understanding their SAR. Studies on benzo[b]thiophene acylhydrazones have shown that the introduction of halogen atoms significantly enhances activity against multidrug-resistant S. aureus. For instance, the presence of a fluorine atom at position 6 of the benzothiophene ring can modulate the compound's antibacterial potency.[11] The choice of the acylhydrazone side chain is also critical, with different aromatic and heterocyclic moieties leading to a range of activities. This underscores the principle that antimicrobial efficacy is a multifactorial property derived from the electronic and steric features of the entire molecule.

Neuroprotective Effects: Modulating Neurological Pathways

Neurodegenerative diseases and neurotoxicity represent significant challenges in healthcare. Emerging research suggests that fluorinated heterocyclic compounds can offer neuroprotective benefits by interacting with specific targets in the central nervous system.

Mechanism of Action: Sigma Receptor Antagonism

One notable example involves a fluorinated benzoxazole derivative, which shares structural motifs with benzothiophenes, acting as a sigma receptor antagonist.[12] This compound, SN79, has demonstrated the ability to mitigate the neurotoxic effects of methamphetamine.[12] Methamphetamine-induced neurotoxicity is associated with the generation of reactive oxygen/nitrogen species (ROS/RNS), endoplasmic reticulum stress, and the activation of caspases, which are key enzymes in the apoptotic pathway.[12]

SN79 was shown to attenuate these harmful processes, specifically reducing ROS/RNS generation and inhibiting the activation of caspase-3, -8, and -9.[12] This action protects neuronal cells from both apoptotic and necrotic cell death induced by methamphetamine, even under conditions of elevated temperature (hyperthermia) that often accompany drug use.[12] The fluorophenyl moiety is a key part of this molecule, likely contributing to its binding affinity and selectivity for the sigma receptor. This research highlights a promising therapeutic avenue where fluorinated scaffolds can be used to develop agents that protect against drug-induced neurodegeneration.[12]

Conclusion and Future Outlook

The strategic fluorination of the benzothiophene scaffold provides a powerful platform for the discovery of novel therapeutic agents. As demonstrated, these compounds exhibit a remarkable breadth of biological activity, with potent effects in anticancer, antimicrobial, and neuroprotective applications. The success of these molecules is rooted in the synergistic combination of the benzothiophene core, which provides a privileged structure for biological interactions, and the unique properties of fluorine, which fine-tunes the molecule's ADME/Tox profile and target affinity.

Future research in this field will likely focus on several key areas:

-

Target Selectivity: Deepening the understanding of how fluorination patterns influence selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and enhance safety.

-

Rational Design: Utilizing computational modeling and structural biology to rationally design next-generation fluorinated benzothiophenes with optimized potency and pharmacokinetic properties.

-

Expanded Therapeutic Areas: Exploring the potential of these compounds in other disease areas where benzothiophenes have shown promise, such as inflammatory disorders and metabolic diseases.[1][3]

The continued exploration of fluorinated benzothiophenes holds immense promise for addressing some of the most pressing challenges in medicine, from multidrug-resistant infections to aggressive cancers and debilitating neurological disorders.

References

-

Schmalzbauer, B., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals (Basel). Available at: [Link][8][10]

-

Schmalzbauer, B., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. ResearchGate. Available at: [Link][9]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link][11]

-

Ayoub, A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link][13][14]

-

Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical and Clinical Research. Available at: [Link][15]

-

Abdel-Maksoud, M. S., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][7]

-

Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link][1]

-

Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. Available at: [Link][2]

-

Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link][5]

-

Goud, B. S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link][4]

-

International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. ijpsonline.com. Available at: [Link][3]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link][6]

-

Matsumoto, R. R., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology. Available at: [Link][12]

-

Cerniauskas, E., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. Available at: [Link][16]

-

ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link][17]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 5. Fluorination methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of Methyl 4-fluoro-1-benzothiophene-2-carboxylate

A Senior Application Scientist's Guide to Solubility and Stability Analysis for Drug Discovery and Development

Preamble: The Imperative of Early-Stage Characterization

In the landscape of modern drug discovery, the benzo[b]thiophene scaffold is a privileged structure, appearing in numerous compounds with a wide array of biological activities, including anti-cancer and anti-microbial agents.[1] The specific derivative, Methyl 4-fluoro-1-benzothiophene-2-carboxylate, combines this promising core with a methyl ester and a fluorine substituent. The fluorine atom can significantly enhance metabolic stability and binding affinity, while the methyl ester provides a handle for further chemical modification or acts as a prodrug moiety.[2]

However, a promising biological profile is insufficient for a compound to advance. Poor solubility and inherent instability are primary causes of candidate attrition. Understanding these physicochemical properties is not merely a checkbox exercise; it is a foundational pillar of successful drug development. It dictates formulation strategies, predicts in vivo behavior, and ensures the integrity of analytical data.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond mere data presentation, we will explore the causality behind experimental design, offering field-proven protocols that are robust, logical, and self-validating. This document is intended for researchers, medicinal chemists, and drug development professionals tasked with transforming a promising molecule into a viable clinical candidate.

Section 1: Predicted Physicochemical Profile

Prior to embarking on extensive laboratory work, a theoretical assessment based on the molecule's constituent parts provides a logical starting point. The structure—a fused aromatic system (hydrophobic), a polar ester group, and an electronegative fluorine atom—suggests a compound with distinct physicochemical tendencies.

-

Solubility: The benzothiophene core is inherently non-polar and aromatic, predicting very low solubility in aqueous media.[3][4] While the methyl ester group adds some polarity, the molecule is expected to be hydrophobic overall. High solubility is anticipated in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and acetone.[4][5]

-

Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that the fluoro-aromatic portion of the molecule will be resistant to thermal and oxidative stress.[2] The primary points of potential instability are the methyl ester, which is susceptible to hydrolysis under acidic or basic conditions, and the thiophene sulfur, which can be a site for oxidation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to Very Low | Dominated by the large, hydrophobic benzothiophene aromatic system.[3][5] |

| Organic Solvent Solubility | High | Favorable interactions with non-polar and polar aprotic solvents like DMSO, DMF, DCM.[4][6] |

| Hydrolytic Stability | Susceptible to pH extremes | The methyl ester is prone to hydrolysis to the corresponding carboxylic acid, catalyzed by acid or base. |

| Oxidative Stability | Potentially Susceptible | The sulfur atom in the thiophene ring is a potential site for oxidation to a sulfoxide or sulfone.[7] |

| Photostability | Likely High | Fluorinated aromatic compounds often exhibit enhanced stability towards light.[8] |

| Thermal Stability | Likely High | Benzothiophene derivatives and methyl esters generally show good thermal stability at typical storage temperatures.[7][9] |

Section 2: A Practical Guide to Solubility Determination

Solubility is a critical parameter that influences everything from biological assay results to achievable dosage forms. We must distinguish between two key types: kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically generated by diluting a DMSO stock into an aqueous buffer). It is a high-throughput measurement relevant to early discovery, mimicking how compounds are handled in screening assays.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more definitive measure, essential for pre-formulation and development.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

1. Preparation:

- Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials. Rationale: Ensuring excess solid is present is crucial for achieving equilibrium saturation.

- To each vial, add 1 mL of the desired solvent (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).

2. Equilibration:

- Seal the vials tightly.

- Place the vials on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 to 48 hours. Rationale: A prolonged period ensures the system reaches true thermodynamic equilibrium.

3. Sample Processing:

- After equilibration, allow the vials to stand for 1 hour to let larger particles settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved solids. Rationale: Filtration is a critical step to ensure only the dissolved compound is measured. PVDF is often chosen for its low protein binding and broad chemical compatibility.

4. Quantification:

- Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile).

- Dilute the filtered supernatant with the same organic solvent.

- Analyze the diluted sample and standards by HPLC-UV.

- Calculate the concentration in the original supernatant using the calibration curve and dilution factor. The result is the thermodynamic solubility in mg/mL or µg/mL.

Section 3: Stability Profiling via Forced Degradation

Forced degradation (or stress testing) is a systematic process to evaluate the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[10] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[11]

Forced Degradation Experimental Design

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: General Forced Degradation Procedure

A stability-indicating HPLC method (an analytical method capable of separating the parent compound from its degradation products) must be developed prior to these studies.

1. Stock Solution Preparation:

- Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

2. Application of Stress Conditions (in parallel):

- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60 °C.

- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Heat at 60 °C. Rationale: The primary expected degradation product is the carboxylic acid via ester hydrolysis.

- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature. Rationale: This targets the thiophene sulfur for oxidation.

- Thermal Degradation: Heat a sealed vial of the stock solution at 80 °C.

- Photolytic Degradation: Expose a solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample wrapped in aluminum foil must be run in parallel.

3. Sampling and Analysis:

- Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

- Crucially, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, immediately upon sampling to halt the reaction.

- Analyze all samples, including a time-zero unstressed control, by the stability-indicating HPLC-UV method.

- Calculate the percentage of the parent compound remaining and identify any major degradation products by comparing peak areas. Mass spectrometry (LC-MS) is invaluable for identifying the mass of degradants.

Section 4: Data Interpretation and Reporting

Clear and concise presentation of data is paramount for decision-making.

Table 2: Example Solubility Data Table

| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) ± SD | Method |

| Deionized Water | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

| 0.1 N HCl | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

| Dichloromethane | 25 | [Experimental Value] | Shake-Flask HPLC-UV |

Table 3: Example Forced Degradation Summary

| Stress Condition | Duration (h) | % Parent Remaining | Major Degradant RRT | Putative Identity |

| 0.1 N HCl, 60°C | 24 | [Value] | [Value] | 4-fluoro-1-benzothiophene-2-carboxylic acid |

| 0.1 N NaOH, 60°C | 8 | [Value] | [Value] | 4-fluoro-1-benzothiophene-2-carboxylic acid |

| 3% H₂O₂, RT | 24 | [Value] | [Value] | Sulfoxide derivative |

| Thermal (80°C) | 24 | [Value] | N/A | No significant degradation |

| Photolytic (ICH Q1B) | - | [Value] | N/A | No significant degradation |

Conclusion

A thorough understanding of the solubility and stability of this compound is not an academic exercise but a critical step in de-risking its development as a potential therapeutic agent. The protocols and frameworks outlined in this guide provide a robust starting point for any research team. By systematically evaluating its behavior in various solvents and under chemical stress, scientists can build a comprehensive data package that informs formulation design, defines appropriate storage conditions, and ensures the development of a safe, stable, and effective drug product.

References

- Tan, K. T., et al. (2025). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Fuel Processing Technology. [Source not directly applicable to the specific molecule, but provides general principles of methyl ester thermal stability.]

- Solubility of Things. (n.d.). Naphtho[2,3-g]benzothiophene.

- Solubility of Things. (n.d.). Benzothiophene.

- ChemBK. (n.d.). benzothiophene.

- Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722–725.

- Klaus, E. E., & Tewksbury, E. J. (1968). Thermal Characteristics of Some Organic Esters. A S L E Transactions, 11(2), 113-122.

- Lathiya, H., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12347–12358.

- Siew, W. L., Ng, W. L., & Choo, Y. M. (2009). Crystallisation and Melting Behavior of Methyl Esters of Palm Oil. American Journal of Applied Sciences, 6(1), 12-19.

- Imahara, H., et al. (2008). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. Fuel, 87(17-18), 3675-3681.

- Tao, Y., et al. (2020). Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. Journal of Molecular Liquids, 318, 114059.

- Stępień, K., & Krasodomski, W. (2021). Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters. Energies, 14(21), 7122.

- The Good Scents Company. (n.d.). benzothiophene.

- Kropp, K. G., et al. (1999). Biodegradation of benzothiophene sulfones by a filamentous bacterium. Canadian Journal of Microbiology, 45(11), 973-978.

- de la Cuesta, A., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Materials Chemistry Frontiers, 6(21), 3098-3107.

- Lathiya, H., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12347-12358.

- Basavaraj, K., et al. (2016). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. New Journal of Chemistry, 40(12), 10243-10250.

- Shinde, N., et al. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Analytical Chemistry, 2(3), 1-4.

- Kumar, V. (2023).

- Bressler, D. C., & Fedorak, P. M. (2000). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 66(5), 1854–1859.

-

Rzewnicka, A., et al. (2024). Modulation of Properties in[9]Benzothieno[3,2-b][9]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(14), 3298.

- Kerip, G. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1024.

- Brezinski, K., & Wheeler, S. E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32619–32626.

- Ivachtchenko, A. V., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Benzothiophene Derivatives in Research

Abstract

The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of numerous therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of benzothiophene derivatives. We will delve into the seminal synthetic methodologies that have shaped the field, from classical cyclization reactions to modern transition-metal-catalyzed transformations. Through a detailed analysis of reaction mechanisms and experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the strategic synthesis of these vital compounds. Furthermore, we will examine key structure-activity relationships (SAR) and highlight the journey of notable benzothiophene-containing drugs from discovery to clinical application.

Introduction: The Significance of the Benzothiophene Moiety

Benzothiophene, also known as thianaphthene, is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This fusion imparts a unique combination of aromaticity, electron-richness, and conformational rigidity to the molecule. The sulfur atom in the thiophene ring plays a crucial role in the biological activity of its derivatives, often participating in hydrogen bonding and other non-covalent interactions with biological targets.[2]

The structural versatility of the benzothiophene nucleus allows for substitution at various positions, leading to a vast chemical space for the exploration of diverse pharmacological activities.[3][4] Consequently, benzothiophene derivatives have been successfully developed as potent agents against a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[2][5] Prominent examples of FDA-approved drugs containing the benzothiophene scaffold include the selective estrogen receptor modulator (SERM) Raloxifene , the 5-lipoxygenase inhibitor Zileuton , the antifungal agent Sertaconazole , and the atypical antipsychotic Brexpiprazole .[5][6]

This guide will provide a comprehensive journey through the history, synthesis, and application of this remarkable heterocyclic system.

A Historical Perspective: The Emergence of Benzothiophene Chemistry

The journey of benzothiophene and its derivatives is a fascinating narrative of organic chemistry's evolution. While the parent compound was known to occur naturally in petroleum-related deposits like lignite tar, its synthetic exploration began in the late 19th and early 20th centuries.[6]

A significant early milestone was the synthesis of the first derivative of the less stable isomer, benzo[c]thiophene, namely 1,3-diphenylbenzo[c]thiophene, in 1922, although its correct structure was not confirmed until 1937. The parent benzo[c]thiophene was eventually isolated in 1962.

The development of robust synthetic methods for the more stable and medicinally relevant benzo[b]thiophene isomer progressed steadily throughout the 20th century. Early methods often relied on harsh reaction conditions and offered limited substrate scope. However, the advent of modern synthetic techniques, particularly transition-metal catalysis, has revolutionized the field, enabling the efficient and regioselective synthesis of complex benzothiophene derivatives.

Foundational Synthetic Strategies: Classical Approaches to the Benzothiophene Core

The construction of the benzothiophene ring system has been a subject of intense research, leading to the development of several classical synthetic methodologies. These methods, while sometimes limited by their conditions, form the bedrock of benzothiophene chemistry and are still employed in various applications.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a venerable method for the synthesis of thiophenes from 1,4-dicarbonyl compounds.[7] This reaction can be adapted for the preparation of certain benzothiophene derivatives. The core principle involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]

Causality of Experimental Choice: The Paal-Knorr synthesis is a straightforward method when the requisite 1,4-dicarbonyl precursor is readily available. The use of powerful sulfurizing agents like P₄S₁₀ also serves to dehydrate the intermediate, driving the reaction towards the aromatic thiophene product. However, the high temperatures and the often-harsh nature of the reagents can limit its applicability to sensitive substrates.

Reaction Mechanism: The reaction is believed to proceed through the initial formation of a thioketone, followed by enolization and intramolecular cyclization. Subsequent dehydration leads to the aromatic thiophene ring.[10]

Experimental Protocol: A General Procedure for Paal-Knorr Thiophene Synthesis

-

To a stirred solution of the 1,4-dicarbonyl compound in an inert solvent (e.g., toluene or xylene), add phosphorus pentasulfide or Lawesson's reagent in portions.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired thiophene derivative.

Diagram: Paal-Knorr Thiophene Synthesis Workflow

Caption: A generalized workflow for the Paal-Knorr synthesis of thiophenes.

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[11] It involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[12]

Causality of Experimental Choice: The Fiesselmann synthesis is particularly useful for creating highly functionalized thiophenes with specific substitution patterns that might be difficult to achieve through other methods. The choice of base is critical for the initial deprotonation of the thioglycolic acid derivative.

Reaction Mechanism: The reaction initiates with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular condensation and tautomerization yield the 3-hydroxythiophene product.

Experimental Protocol: A General Procedure for Fiesselmann Thiophene Synthesis

-

Dissolve the thioglycolic acid ester in a suitable solvent (e.g., methanol or ethanol).

-

Add a base (e.g., sodium methoxide or potassium carbonate) and stir the mixture at room temperature.

-

Slowly add the α,β-acetylenic ester to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Diagram: Fiesselmann Thiophene Synthesis Mechanism

Caption: Key steps in the mechanism of the Fiesselmann thiophene synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a versatile route to polysubstituted 2-aminothiophenes.[9] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Causality of Experimental Choice: The Gewald synthesis is highly valued for its operational simplicity and the ability to construct highly functionalized 2-aminothiophenes in a single step from readily available starting materials. The choice of the carbonyl compound and the activated nitrile allows for significant variation in the final product.

Reaction Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile. This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene.

Experimental Protocol: A General Procedure for Gewald Aminothiophene Synthesis

-

In a reaction vessel, combine the ketone or aldehyde, the α-cyanoester, and elemental sulfur in a suitable solvent (e.g., ethanol or methanol).

-

Add a base (e.g., morpholine or triethylamine) to the mixture.

-

Heat the reaction mixture at reflux, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the collected solid with a cold solvent and dry to obtain the 2-aminothiophene derivative. Further purification can be achieved by recrystallization.